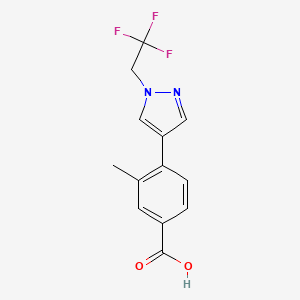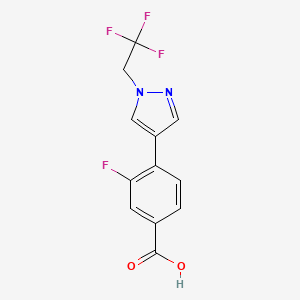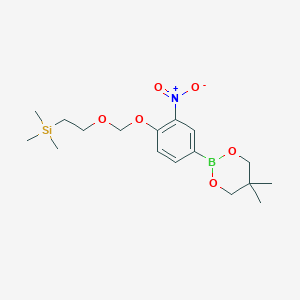
Methyl 5-(2,2-difluoroethoxy)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(2,2-difluoroethoxy)nicotinate: is a chemical compound characterized by its unique structure, which includes a nicotinate moiety and a difluoroethoxy group. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with nicotinic acid or its derivatives.
Reaction Steps: The difluoroethoxy group is introduced through a substitution reaction involving a suitable precursor.
Conditions: The reaction is often carried out under controlled temperature and pressure, using catalysts to enhance the reaction rate.
Industrial Production Methods:
Batch vs. Continuous Processes: Industrial production may involve either batch or continuous processes, depending on the scale and desired purity.
Purification: The final product is purified through crystallization, distillation, or chromatography to achieve the required quality standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions are common, where different functional groups can replace the existing ones.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium-based reagents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction.
Substitution Reagents: Various nucleophiles and electrophiles are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: New compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 5-(2,2-difluoroethoxy)nicotinate is used in organic synthesis as a building block for more complex molecules. Biology: The compound is studied for its potential biological activity, including its effects on cellular processes. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs. Industry: The compound finds applications in the production of agrochemicals, polymers, and other industrial chemicals.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to receptors, altering signal transduction processes.
Pathway Modulation: The compound may modulate various biochemical pathways, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 5-(2,2,2-trifluoroethoxy)nicotinate: Similar structure with a trifluoroethoxy group instead of difluoroethoxy.
Methyl 5-(2,2-dichloroethoxy)nicotinate: Similar structure with a dichloroethoxy group.
Methyl 5-(2,2-dibromoethoxy)nicotinate: Similar structure with a dibromoethoxy group.
Uniqueness:
Fluorine Content: The presence of difluoroethoxy group imparts unique chemical and physical properties compared to other similar compounds.
Reactivity: The difluoroethoxy group influences the reactivity and stability of the compound, making it distinct in various reactions.
This comprehensive overview provides a detailed understanding of Methyl 5-(2,2-difluoroethoxy)nicotinate, its preparation, reactions, applications, and comparison with similar compounds
Eigenschaften
IUPAC Name |
methyl 5-(2,2-difluoroethoxy)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO3/c1-14-9(13)6-2-7(4-12-3-6)15-5-8(10)11/h2-4,8H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSCYRXGILTQJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN=C1)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














